3,5-dibromo-1H-pyrazole

Catalog No.
S3179983
CAS No.
67460-86-0
M.F
C3H2Br2N2
M. Wt
225.871
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-1H-pyrazole

CAS Number

67460-86-0

Product Name

3,5-dibromo-1H-pyrazole

IUPAC Name

3,5-dibromo-1H-pyrazole

Molecular Formula

C3H2Br2N2

Molecular Weight

225.871

InChI

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)

InChI Key

UQFIWKBFQXGMJD-UHFFFAOYSA-N

SMILES

C1=C(NN=C1Br)Br

Solubility

not available

Pyrazole Derivatives in Medicinal Chemistry

Summary of the Application: Pyrazole derivatives, including “3,5-dibromo-1H-pyrazole”, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects .

Methods of Application: The synthesis of pyrazole derivatives involves various methods, including the use of transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .

Results or Outcomes: The results of these syntheses have led to the discovery of fascinating properties demonstrated by numerous pyrazole derivatives, driving significant interest in pyrazole chemistry .

“3,5-Dibromo-1H-Pyrazole” in Polymer Chemistry

Summary of the Application: “3,5-Dibromo-1H-pyrazole” has been shown to be a solid catalyst for copolymerization reactions . It has also been used in the synthesis of polymers with ethyl groups, hydroxyl groups, and active methylene groups .

Use in Chemical Synthesis

Summary of the Application: “3,5-Dibromo-1H-pyrazole” is often used as a starting material in chemical synthesis . It can be used to prepare more complex compounds, which can be used in various fields of chemistry .

Use in Material Science

Summary of the Application: “3,5-Dibromo-1H-pyrazole” has been used in the field of material science . It can be used in the synthesis of materials with specific properties .

3,5-Dibromo-1H-pyrazole is a chemical compound with the molecular formula C3H2Br2N2C_3H_2Br_2N_2 and a molecular weight of 225.87 g/mol. It is characterized by the presence of two bromine atoms positioned at the 3 and 5 positions of the pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its role as a solid catalyst in various

, notably:

  • Copolymerization Reactions: It acts as a catalyst in the copolymerization of various monomers, enhancing polymer formation and properties .
  • Synthesis of Pyrazole Derivatives: It can be transformed into more complex structures through reactions with hydrazones or other electrophiles, often yielding derivatives with potential biological activity .

Research indicates that 3,5-dibromo-1H-pyrazole exhibits significant biological activity. It has been investigated for its potential as an anticancer agent and has shown promise in modulating various biological pathways. Its derivatives are often evaluated for pharmacological properties, including anti-inflammatory and antimicrobial activities .

The synthesis of 3,5-dibromo-1H-pyrazole can be achieved through several methods:

  • From 3,5-Dibromo-1H-pyrazole-4-carboxylic Acid: This method involves treating the acid with trifluorosulfonic anhydride to yield sulfonate intermediates. Subsequent reactions with bromo-benzene lead to the formation of 3,5-dibromo-1H-pyrazole .
  • Using n-Butyllithium: A more complex synthesis involves using n-butyllithium in tetrahydrofuran at low temperatures to react with tribromopyrazole derivatives, followed by quenching and purification steps to isolate the desired product .

3,5-Dibromo-1H-pyrazole is utilized in various fields:

  • Material Science: It serves as a precursor for synthesizing novel materials with specific properties.
  • Pharmaceutical Chemistry: The compound is often used as a building block for developing new drugs and therapeutic agents due to its biological activity .

Studies on the interactions of 3,5-dibromo-1H-pyrazole with biological systems have highlighted its potential effects on cellular pathways. For instance, it has been shown to interact with enzymes involved in metabolic processes, suggesting avenues for further research into its mechanism of action and therapeutic applications .

Several compounds share structural similarities with 3,5-dibromo-1H-pyrazole. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
3-Bromo-1H-pyrazoleC3H3BrN2Contains only one bromine atom; less reactive
4-Bromo-1H-pyrazoleC3H3BrN2Bromine at position 4; different biological activity
3,4-Dibromo-1H-pyrazoleC3H2Br2N2Additional bromine at position 4; higher reactivity
3-Methyl-1H-pyrazoleC4H6N2Contains a methyl group instead of bromine; less toxic
5-Amino-1H-pyrazoleC3H4N4Amino group introduces different reactivity patterns

The presence of two bromine atoms at specific positions in 3,5-dibromo-1H-pyrazole enhances its reactivity and potential applications compared to its analogs. This unique substitution pattern contributes to its effectiveness as a catalyst and in biological applications .

XLogP3

2.3

Dates

Modify: 2023-08-18

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